- Multiplexing of Combinatorial Chemistry in Antimycin Biosynthesis: Expansion of Molecular Diversity and Utility, Angewandte Chemie, 2013, 52(47), 12308-12312

Cas no 117411-09-3 (Coenzyme A, S-benzenepropanoate)

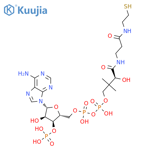

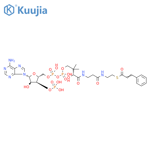

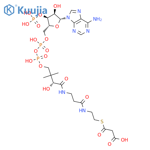

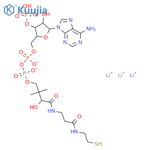

117411-09-3 structure

Productnaam:Coenzyme A, S-benzenepropanoate

Coenzyme A, S-benzenepropanoate Chemische en fysische eigenschappen

Naam en identificatie

-

- Coenzyme A,S-benzenepropanoate

- phenylpropionyl-coenzyme A

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethy

- Coenzyme A, phenylpropionyl-

- Phenylpropionyl-coa

- S-{(9R)-17-[(2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl]-9,13,15-trihydroxy-10,10-dimethyl-13,15-dioxido-4,8-dioxo-12,14,16-trioxa-3,7-diaza-13,15-diphosphaheptadec-1-yl} 3-phenylpropanethioate (non-preferred name)

- 3-phenylpropanoyl-CoA

- Coenzyme A, S-benzenepropanoate

- 3-phenylpropionyl-coenzyme A

- dihydrocinnamoyl-CoA

- 3-phenylpropionyl-CoA

- dihydrocinnamoyl-coenzyme A

- 117411-09-3

- S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-phenylpropanethioate

- 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine

- DTXSID50922420

- 3'-phosphoadenosine 5'-{3-[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-{[3-oxo-3-({2-[(3-phenylpropanoyl)sulfanyl]ethyl}amino)propyl]amino}butyl]dihydrogen diphosphate}

- CHEBI:85675

- 3-Phenylpropionyl CoA

- C30H44N7O17P3S

- Phenylpropionyl-CoA; (Acyl-CoA); [M+H]+;

- SCHEMBL1490244

- Q27158699

-

- Inchi: InChI=1S/C30H44N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-7,16-17,19,23-25,29,40-41H,8-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)

- InChI-sleutel: HYSDRCZPYSOWME-UHFFFAOYSA-N

- LACHT: O=C(CCNC(C(C(COP(OP(OCC1OC(N2C=NC3C(=NC=NC2=3)N)C(O)C1OP(=O)(O)O)(O)=O)(O)=O)(C)C)O)=O)NCCSC(CCC1C=CC=CC=1)=O

Berekende eigenschappen

- Exacte massa: 899.173

- Monoisotopische massa: 899.173

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 9

- Aantal waterstofbondacceptatoren: 22

- Zware atoomtelling: 58

- Aantal draaibare bindingen: 23

- Complexiteit: 1540

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 5

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 0

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 389Ų

- XLogP3: -3.8

Experimentele eigenschappen

- Dichtheid: 1.76

- Brekindex: 1.702

- PSA: 425.34000

- LogboekP: 2.55930

Coenzyme A, S-benzenepropanoate Productiemethode

Synthetic Routes 1

Reactievoorwaarden

1.1R:SOCl2, S:CH2Cl2, overnight, reflux; reflux → rt

1.2S:CH2Cl2, overnight, rt

1.3R:Et3N, S:CH2Cl2, rt

2.1S:H2O, S:THF, overnight, rt, pH 8.5

3.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7

3.2R:Cl3CCO2H, S:H2O

1.2S:CH2Cl2, overnight, rt

1.3R:Et3N, S:CH2Cl2, rt

2.1S:H2O, S:THF, overnight, rt, pH 8.5

3.1R:NaHCO3, C:Coenzyme II, reduced, S:H2O, 0.5 h, 30°C, pH 7

3.2R:Cl3CCO2H, S:H2O

Referentie

Synthetic Routes 2

Reactievoorwaarden

1.1

Referentie

- Rational Control of Polyketide Extender Units by Structure-Based Engineering of a Crotonyl-CoA Carboxylase/Reductase in Antimycin Biosynthesis, Angewandte Chemie, 2015, 54(45), 13462-13465

Synthetic Routes 3

Reactievoorwaarden

1.1R:SOCl2, 3 h, reflux

2.1S:THF, 24 h, rt

3.1R:NaI, S:Me2CO, 24 h, rt

4.1R:NaOH, S:H2O, 24 h, rt, pH 9

4.2R:HCl, S:H2O, rt, pH 2

2.1S:THF, 24 h, rt

3.1R:NaI, S:Me2CO, 24 h, rt

4.1R:NaOH, S:H2O, 24 h, rt, pH 9

4.2R:HCl, S:H2O, rt, pH 2

Referentie

- Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium, Organic & Biomolecular Chemistry, 2014, 12(48), 9760-9763

Synthetic Routes 4

Reactievoorwaarden

1.1R:Et3N, S:CH2Cl2, 30 min, rt; 10 min, cooled

1.2R:ClCO2Et, 10 min, rt; 2 h, rt

1.3R:KHCO3, S:H2O, S:THF, pH 7.5; 30 min, rt, pH 8.0

1.4R:HClO4, S:H2O, pH 4.5

1.2R:ClCO2Et, 10 min, rt; 2 h, rt

1.3R:KHCO3, S:H2O, S:THF, pH 7.5; 30 min, rt, pH 8.0

1.4R:HClO4, S:H2O, pH 4.5

Referentie

- Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA, Analytical Biochemistry, 2010, 401(1), 114-124

Coenzyme A, S-benzenepropanoate Raw materials

- Carbonate, hydrogen(8CI,9CI)

- trans-Cinnamic acid

- Coenzyme A, S-(3-phenyl-2-propenoate)

- 3-Phenylpropionic acid

- Coenzyme A

- Dimethyl Phosphate Sodium Salt

- Coenzyme A Trilithium Salt

Coenzyme A, S-benzenepropanoate Preparation Products

Coenzyme A, S-benzenepropanoate Gerelateerde literatuur

-

Alison M. Hill,Betty L. Thompson,Jonathan P. Harris,Roger Segret Chem. Commun. 2003 1358

-

Mohan Pal,Stephen L. Bearne Org. Biomol. Chem. 2014 12 9760

117411-09-3 (Coenzyme A, S-benzenepropanoate) Gerelateerde producten

- 1763-10-6(Coenzyme A, S-hexadecanoate)

- 1264-52-4(Octanoyl Coenzyme A)

- 188824-37-5(Coenzyme A,S-(9Z)-9-octadecenoate, monolithium salt (9CI))

- 102029-73-2(Acetyl Coenzyme A trisodium)

- 85-61-0(Coenzyme A)

- 108347-97-3(Succinyl Coenzyme A Sodium)

- 187100-75-0(Coenzyme A,S-tetradecanoate, lithium salt (9CI))

- 1716-06-9(Coenzyme A, S-(9Z)-9-octadecenoate)

- 1251-84-9(Hexamethylquercetagetin)

- 2171753-76-5(tert-butyl 3-amino-3-(3-hydroxythiolan-3-yl)pyrrolidine-1-carboxylate)

Aanbevolen leveranciers

Changzhou Guanjia Chemical Co., Ltd

Goudlid

CN Leverancier

Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd

Goudlid

CN Leverancier

Reagentie

Nanjing jingzhu bio-technology Co., Ltd.

Goudlid

CN Leverancier

Bulk

pengshengyue

Goudlid

CN Leverancier

Bulk

Taian Jiayue Biochemical Co., Ltd

Goudlid

CN Leverancier

Bulk